An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the cyclopropyl and ethyl carboxylate moieties on the pyrazole core offers a unique combination of structural rigidity and functional handles for further chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow illustrating its role as a key intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is essential for its effective utilization in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point (Predicted) | 352.0 ± 30.0 °C | [1] |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [1] |
| XLogP3 | 1.3 | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents. |
Experimental Protocols
The synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate can be achieved through a two-step process adapted from the general synthesis of substituted pyrazole-3-carboxylates.[2][3] The following protocol outlines this synthetic route.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-cyclopropylbutanoate (Intermediate)
This initial step involves a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate.
Materials:
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Cyclopropyl methyl ketone
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Diethyl oxalate
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Sodium ethoxide
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Absolute ethanol
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Diethyl ether
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Hydrochloric acid (10%)
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Sodium sulfate (anhydrous)
Procedure:
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A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere and cooling to 0-5 °C.
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A mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise to the cooled sodium ethoxide solution with continuous stirring.
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The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice-cold water and acidified with 10% hydrochloric acid to precipitate the product.
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The crude product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2,4-dioxo-4-cyclopropylbutanoate.
Step 2: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
The final step involves the cyclization of the intermediate with hydrazine hydrate.
Materials:
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Ethyl 2,4-dioxo-4-cyclopropylbutanoate
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Hydrazine hydrate
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Glacial acetic acid
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Ethanol
Procedure:
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The intermediate, ethyl 2,4-dioxo-4-cyclopropylbutanoate, is dissolved in ethanol.
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A solution of hydrazine hydrate in a small amount of ethanol is added to the mixture.
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A catalytic amount of glacial acetic acid is added, and the reaction mixture is refluxed for 4-8 hours, with TLC monitoring.
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After the reaction is complete, the solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
Logical Workflow and Visualization
As a versatile chemical intermediate, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a foundational scaffold for the synthesis of a diverse range of target molecules in drug discovery and agrochemical development. The following diagrams illustrate a generalized synthetic pathway and its broader application workflow.
